![molecular formula C23H24N4O4S B2845692 3,4,5-trimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 894023-66-6](/img/structure/B2845692.png)

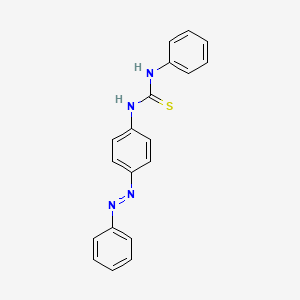

3,4,5-trimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of triazole . Triazole is an important nitrogen heterocyclic compound, containing three nitrogen atoms and two carbon atoms . Compounds containing a triazole are one of the significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Synthesis Analysis

The synthesis of triazole compounds has attracted much attention due to their importance . A simple method for the synthesis of 1,2,4-triazole from 2,2,2-trichloroethyl imidate in PEG and employing PTSA as the catalyst has been reported . This method leads to the corresponding 1,2,4-triazoles in mild conditions with excellent yields .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms . It also contains a benzamide group and a thiazole group .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive groups. The triazole ring, in particular, is known to participate in a variety of reactions .Aplicaciones Científicas De Investigación

- A series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were synthesized by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides .

- Natural cinnamic acid analogs, such as those containing the trimethoxycinnamamide scaffold, have been used for centuries to treat various ailments, including inflammation .

Anticancer Activity

Antioxidant Properties

Anti-Inflammatory Effects

Antimicrobial Potential

Biological Activity of 1,2,3-Triazole Motif

Direcciones Futuras

The future research directions for this compound could include further exploration of its biological activities and potential applications in medicine. Given the broad biological activities exhibited by triazole compounds, this compound could have potential uses in the treatment of various diseases .

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibitTaq polymerase and telomerase , suggesting that this compound may also target these enzymes.

Mode of Action

It’s known that compounds with similar structures can triggercaspase activation by a possible oxidative mechanism . This suggests that this compound might induce apoptosis, or programmed cell death, in cells.

Biochemical Pathways

The compound appears to affect the ERK signaling pathway . It has been found to down-regulate ERK2 (Extracellular Signal Regulated Kinase 2) protein and inhibit ERKs phosphorylation . This pathway is involved in regulating many cellular processes, including proliferation, differentiation, and cell cycle progression.

Pharmacokinetics

It’s known that similar compounds can be converted by actively respiring cells from a water-soluble form to an insoluble form . This suggests that this compound might have good bioavailability and can be metabolized by cells.

Result of Action

The compound appears to cause a significant and dose-dependent accumulation of cells in the G2/M phase of the cell cycle . This suggests that the compound might inhibit cell proliferation by causing cell cycle arrest.

Action Environment

It’s known that similar compounds can be stored at room temperature and should be kept away from light . This suggests that the compound might be stable under normal storage conditions but could be sensitive to light.

Propiedades

IUPAC Name |

3,4,5-trimethoxy-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O4S/c1-14-6-5-7-15(10-14)21-25-23-27(26-21)17(13-32-23)8-9-24-22(28)16-11-18(29-2)20(31-4)19(12-16)30-3/h5-7,10-13H,8-9H2,1-4H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPQFHDOSNXKJKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC(=C(C(=C4)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-trimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzodioxol-5-ylmethyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2845612.png)

![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxypropan-1-one](/img/structure/B2845613.png)

![N1-(3-(benzofuran-2-yl)propyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2845615.png)

![4-(Benzo[d][1,3]dioxol-5-ylamino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid](/img/structure/B2845616.png)

![6-Cyclopropyl-3-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2845618.png)

![4-Bromo-2-methoxy-6-{[4-(trifluoromethyl)anilino]methyl}benzenol](/img/structure/B2845619.png)

![2-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2845620.png)

![1-[4-nitro-3-(trifluoromethyl)phenyl]-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine](/img/structure/B2845623.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2845624.png)

![5-(3-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2845625.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)methanesulfonamide](/img/structure/B2845628.png)

![2-(benzylsulfanyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2845630.png)

![1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid](/img/structure/B2845631.png)